molecular formula C24H20N2O4 B10977171 N,N'-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

N,N'-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

Cat. No.: B10977171
M. Wt: 400.4 g/mol
InChI Key: UKRFTOXXTCAVLX-UHFFFAOYSA-N
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Description

N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide: is an organic compound characterized by the presence of two acetylphenyl groups attached to a benzene-1,2-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,2-dicarboxylic acid (phthalic acid) and 4-acetylaniline.

    Formation of Acid Chloride: Phthalic acid is converted to phthaloyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The phthaloyl chloride is then reacted with 4-acetylaniline in the presence of a base such as triethylamine (TEA) to form the desired N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide.

The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide follows similar synthetic routes but may involve optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: N,N’-bis(4-carboxyphenyl)benzene-1,2-dicarboxamide.

    Reduction: N,N’-bis(4-hydroxyphenyl)benzene-1,2-dicarboxamide.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide has several applications in scientific research:

    Materials Science: It is used in the synthesis of high-performance polymers and as a monomer in the production of polyamides and polyimides.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific protein interactions.

    Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including dyes and pigments.

    Biological Studies: The compound is used in studies involving protein-ligand interactions due to its ability to form stable complexes with certain proteins.

Mechanism of Action

The mechanism by which N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide exerts its effects depends on its application:

    In Materials Science: The compound’s rigid structure and ability to form hydrogen bonds contribute to the mechanical strength and thermal stability of the resulting polymers.

    In Pharmaceuticals: It interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity.

    In Biological Studies: The compound can bind to proteins, altering their conformation and function, which is useful in studying protein dynamics and interactions.

Comparison with Similar Compounds

N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide can be compared with other similar compounds, such as:

    N,N’-bis(4-aminophenyl)benzene-1,2-dicarboxamide: This compound has amino groups instead of acetyl groups, making it more reactive in certain chemical reactions.

    N,N’-bis(4-methylphenyl)benzene-1,2-dicarboxamide: The presence of methyl groups instead of acetyl groups affects the compound’s solubility and reactivity.

    N,N’-bis(4-nitrophenyl)benzene-1,2-dicarboxamide: The nitro groups make this compound more electron-withdrawing, influencing its chemical behavior and applications.

Conclusion

N,N’-bis(4-acetylphenyl)benzene-1,2-dicarboxamide is a versatile compound with significant applications in materials science, pharmaceuticals, and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in scientific research and industrial applications.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

1-N,2-N-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C24H20N2O4/c1-15(27)17-7-11-19(12-8-17)25-23(29)21-5-3-4-6-22(21)24(30)26-20-13-9-18(10-14-20)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30)

InChI Key

UKRFTOXXTCAVLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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